molecular formula C6H12ClN3O B13846387 (Alpha-S)-3-Ethyl-Alpha-methyl-1,2,4-Oxadiazole-5-methanamine Hydrochloride

(Alpha-S)-3-Ethyl-Alpha-methyl-1,2,4-Oxadiazole-5-methanamine Hydrochloride

Cat. No.: B13846387
M. Wt: 177.63 g/mol
InChI Key: YEPACPSCWBNUPO-WCCKRBBISA-N
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Description

(Alpha-S)-3-Ethyl-Alpha-methyl-1,2,4-Oxadiazole-5-methanamine Hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Alpha-S)-3-Ethyl-Alpha-methyl-1,2,4-Oxadiazole-5-methanamine Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with methyl isocyanate to form the oxadiazole ring. The reaction is carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Alpha-S)-3-Ethyl-Alpha-methyl-1,2,4-Oxadiazole-5-methanamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(Alpha-S)-3-Ethyl-Alpha-methyl-1,2,4-Oxadiazole-5-methanamine Hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (Alpha-S)-3-Ethyl-Alpha-methyl-1,2,4-Oxadiazole-5-methanamine Hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-1,2,4-Oxadiazole-5-methanamine: Lacks the alpha-methyl group.

    3-Methyl-1,2,4-Oxadiazole-5-methanamine: Lacks the alpha-ethyl group.

    1,2,4-Oxadiazole-5-methanamine: Lacks both the alpha-ethyl and alpha-methyl groups.

Uniqueness

(Alpha-S)-3-Ethyl-Alpha-methyl-1,2,4-Oxadiazole-5-methanamine Hydrochloride is unique due to the presence of both the alpha-ethyl and alpha-methyl groups, which may confer specific chemical and biological properties not observed in similar compounds. These structural features may enhance its stability, reactivity, and potential biological activities.

Properties

Molecular Formula

C6H12ClN3O

Molecular Weight

177.63 g/mol

IUPAC Name

(1S)-1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H11N3O.ClH/c1-3-5-8-6(4(2)7)10-9-5;/h4H,3,7H2,1-2H3;1H/t4-;/m0./s1

InChI Key

YEPACPSCWBNUPO-WCCKRBBISA-N

Isomeric SMILES

CCC1=NOC(=N1)[C@H](C)N.Cl

Canonical SMILES

CCC1=NOC(=N1)C(C)N.Cl

Origin of Product

United States

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